molecular formula C15H17BrO B11835004 1-Bromo-4-(1-ethoxypropyl)naphthalene

1-Bromo-4-(1-ethoxypropyl)naphthalene

Cat. No.: B11835004
M. Wt: 293.20 g/mol
InChI Key: AQMGCDLOSYNVLX-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-ethoxypropyl)naphthalene is an organic compound with the molecular formula C15H17BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and an ethoxypropyl group attached to the naphthalene ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and material science .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-ethoxypropyl)naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution with cyanide would yield a nitrile derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-ethoxypropyl)naphthalene is not well-documented. as a brominated aromatic compound, it is likely to interact with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and the modification of the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(1-ethoxypropyl)naphthalene is unique due to the presence of the ethoxypropyl group, which can impart different physical and chemical properties compared to simpler brominated naphthalene derivatives. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .

Properties

Molecular Formula

C15H17BrO

Molecular Weight

293.20 g/mol

IUPAC Name

1-bromo-4-(1-ethoxypropyl)naphthalene

InChI

InChI=1S/C15H17BrO/c1-3-15(17-4-2)13-9-10-14(16)12-8-6-5-7-11(12)13/h5-10,15H,3-4H2,1-2H3

InChI Key

AQMGCDLOSYNVLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C2=CC=CC=C21)Br)OCC

Origin of Product

United States

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